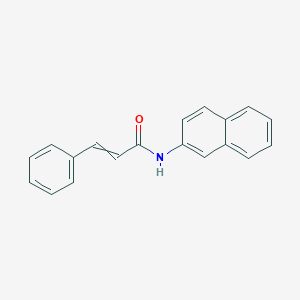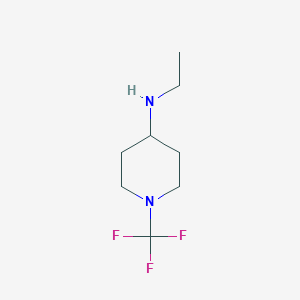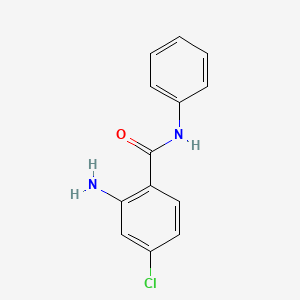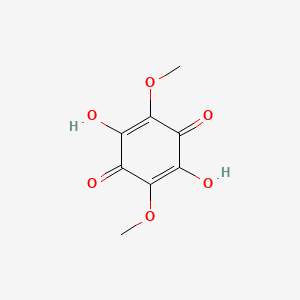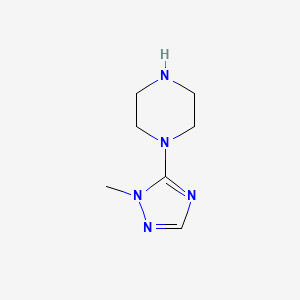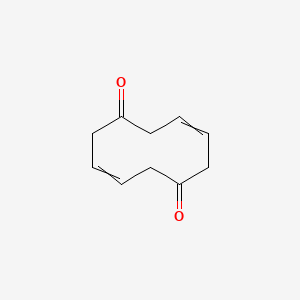
3,8-Cyclodecadiene-1,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Cyclodecadiene-1,6-dione is an organic compound with the molecular formula C10H12O2 It is a cyclic diketone with two double bonds located at the 3rd and 8th positions of the decane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Cyclodecadiene-1,6-dione typically involves the cyclization of appropriate precursors. One common method involves the silver ion-promoted hydrolysis and methanolysis of the bis-dibromocarbene adduct of cis,cis-cycloocta-1,5-diene. This reaction yields 3,8-dihydroxy- and 3,8-dimethoxycyclodeca-1,6-diynes, which can be further converted into this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Cyclodecadiene-1,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols or other reduced forms.
Substitution: The double bonds in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogens (e.g., bromine, chlorine) and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted cyclodecadiene derivatives.
Applications De Recherche Scientifique
3,8-Cyclodecadiene-1,6-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,8-Cyclodecadiene-1,6-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s diketone groups and double bonds allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. detailed studies on its specific molecular targets and pathways are still needed to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclodeca-1,6-diene-3,8-diol: A related compound with hydroxyl groups instead of ketone groups.
Cyclodeca-1,6-diene-3,8-dimethoxy: A derivative with methoxy groups.
Uniqueness
3,8-Cyclodecadiene-1,6-dione is unique due to its diketone structure and the presence of double bonds at specific positions. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
53578-22-6 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
cyclodeca-3,8-diene-1,6-dione |
InChI |
InChI=1S/C10H12O2/c11-9-5-1-2-6-10(12)8-4-3-7-9/h1-4H,5-8H2 |
Clé InChI |
SEBFSLGGWSYNLH-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC(=O)CC=CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid](/img/structure/B13945445.png)
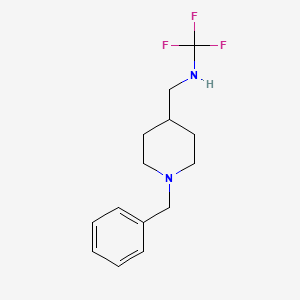

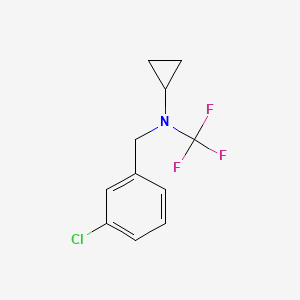

![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13945477.png)

